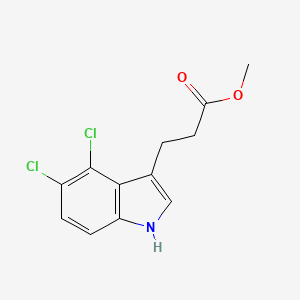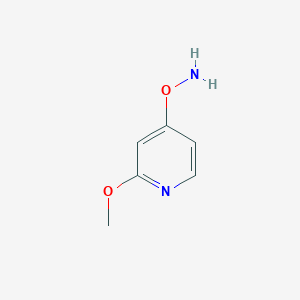
5-Chloro-2-(trimethylsilyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are ethers with a methoxy group attached to a benzene ring. This compound is characterized by the presence of a chloro substituent at the 5-position and a trimethylsilyl group at the 2-position of the anisole ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trimethylsilyl)anisole can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-iodoanisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2-(trimethylsilyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or THF.
Major Products Formed
Substitution: Products include various substituted anisoles depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dechlorinated anisoles.
科学的研究の応用
5-Chloro-2-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro substituent can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with specific enzymes or receptors. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)anisole: Lacks the chloro substituent, resulting in different reactivity and applications.
5-Chloroanisole: Lacks the trimethylsilyl group, affecting its lipophilicity and biological activity.
2-Chloro-5-(trimethylsilyl)anisole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
5-Chloro-2-(trimethylsilyl)anisole is unique due to the combination of the chloro and trimethylsilyl substituents on the anisole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC名 |
(4-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-7-8(11)5-6-10(9)13(2,3)4/h5-7H,1-4H3 |
InChIキー |
HTGSWJZIUJYHBI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)

![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)


![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)


